molecular formula C9H9BrO B6260576 rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis CAS No. 252984-60-4

rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis

Katalognummer B6260576
CAS-Nummer: 252984-60-4
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: RTESDSDXFLYAKZ-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis (also known as rac-BHDI) is a chiral bromoindenol, a type of small organic molecule with a distinct three-dimensional structure. It has been studied for its potential in asymmetric synthesis, as well as its applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Rac-BHDI has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, it has been used in the synthesis of a variety of chiral drugs, such as the anti-cancer drug paclitaxel and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of chiral polymers, such as polylactic acid and polyhydroxyalkanoates. Additionally, rac-BHDI has been studied for its potential use in the synthesis of highly functionalized molecules, such as natural products and pharmaceuticals.

Wirkmechanismus

Rac-BHDI is a chiral bromoindenol, which means that it has a distinct three-dimensional structure. This structure is important for its mechanism of action, as it allows the molecule to interact with other molecules in a specific way. For example, rac-BHDI can interact with a variety of other molecules, such as enzymes, hormones, and receptors, to modulate their activity. It can also bind to DNA and other biomolecules, allowing it to regulate gene expression and other cellular processes.
Biochemical and Physiological Effects
Rac-BHDI has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of various enzymes, hormones, and receptors. Additionally, it has been studied for its potential to regulate gene expression and other cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

Rac-BHDI has several advantages for use in lab experiments. Its chiral structure allows it to interact with other molecules in a specific way, allowing for precise control over the activity of enzymes, hormones, and receptors. Additionally, it can be synthesized using a variety of methods, making it a versatile and cost-effective compound for use in lab experiments. However, rac-BHDI also has some limitations. For example, it is not stable in aqueous solutions and can be degraded by light and oxygen. Additionally, it is not soluble in most organic solvents, making it difficult to work with in certain experiments.

Zukünftige Richtungen

Given its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology, there are numerous potential future directions for rac-BHDI. For example, it could be used to develop novel drugs or to modify existing drugs to improve their efficacy. Additionally, it could be used to develop novel polymers or to modify existing polymers to improve their properties. Furthermore, it could be used to develop highly functionalized molecules, such as natural products and pharmaceuticals. Finally, it could be used to develop new methods for controlling gene expression and other cellular processes.

Synthesemethoden

Rac-BHDI can be synthesized using a variety of methods, including the use of a chiral acid-catalyzed asymmetric aldol reaction. This method involves the use of a chiral acid catalyst, such as a proline derivative, to catalyze the addition of an aldehyde to an enolizable ketone in the presence of a base. The reaction results in the formation of a chiral bromoindenol, such as rac-BHDI. Other methods of synthesis include the use of a chiral organocatalyst, such as a thiourea derivative, and the use of a chiral organometallic catalyst, such as a chiral palladium complex.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include the formation of the indene ring system, introduction of the bromine atom, and the formation of the alcohol functional group in the desired stereochemistry.", "Starting Materials": ["1,2-dihydronaphthalene", "N-bromosuccinimide", "tert-butyl hydroperoxide", "sodium hydroxide", "acetic acid", "water"], "Reaction": ["1. Oxidation of 1,2-dihydronaphthalene with tert-butyl hydroperoxide and sodium hydroxide to form 1,2-naphthoquinone", "2. Reaction of 1,2-naphthoquinone with N-bromosuccinimide to introduce the bromine atom and form 2-bromo-1,2-naphthoquinone", "3. Reduction of 2-bromo-1,2-naphthoquinone with sodium borohydride to form rac-(1R,2S)-2-bromo-2,3-dihydro-1H-indene", "4. Oxidation of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-indene with tert-butyl hydroperoxide and acetic acid to form rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol", "5. Separation of the cis isomer from the trans isomer by column chromatography"] }

CAS-Nummer

252984-60-4

Molekularformel

C9H9BrO

Molekulargewicht

213.07 g/mol

IUPAC-Name

(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI-Schlüssel

RTESDSDXFLYAKZ-DTWKUNHWSA-N

Isomerische SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br

Kanonische SMILES

C1C(C(C2=CC=CC=C21)O)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.